molecular formula C12H14N2O2 B1361320 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81448-48-8

Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1361320
CAS RN: 81448-48-8
M. Wt: 218.25 g/mol
InChI Key: CQNUHMHESISBRX-UHFFFAOYSA-N
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Patent
US07342025B2

Procedure details

15.2 g ethyl 2-chloroacetate were added to a solution of 10 g 2-amino-4-methylpyridine in 200 ml ethanol, the mixture was stirred under reflux for 8 hours and the reaction solution was stirred overnight at room temperature. After removal of the solvent, the residue was taken up with aqueous 10% strength HCl, and the mixture was washed with methylene chloride, rendered basic with sodium bicarbonate and extracted with methylene chloride. The combined organic phases were washed with water and dried over sodium sulfate. After removal of the solvent and purification by column chromatography, the product was obtained in a yield of 35%.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][N:10]=1.[CH2:16](O)[CH3:17]>>[CH2:6]([O:5][C:3]([C:2]1[N:10]2[CH:11]=[CH:12][C:13]([CH3:15])=[CH:14][C:9]2=[N:8][C:16]=1[CH3:17])=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
the reaction solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
WASH
Type
WASH
Details
the mixture was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent and purification by column chromatography
CUSTOM
Type
CUSTOM
Details
the product was obtained in a yield of 35%

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(N=C2N1C=CC(=C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.